6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 6-chloro-5-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFO2S/c1-14-10(13)9-3-5-2-7(12)6(11)4-8(5)15-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYLELFWRLIPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester can be achieved through several methods. One common approach involves the reaction of 2-methoxy-nitrobenzene with thiosulfonate or thionyl chloride to obtain 2-methoxy-benzenethiol. This intermediate is then subjected to chlorination and methylation reactions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions, while the fluorine at position 5 demonstrates lower reactivity due to its stronger C–F bond.
Key Findings :
-
Chlorine substitution proceeds via a two-step mechanism: (1) coordination of Cu²⁺ to the thiophene sulfur, activating the C–Cl bond; (2) nucleophilic attack by ammonia.
-
Fluorine remains inert toward common nucleophiles below 150°C due to high bond dissociation energy (BDE ≈ 116 kcal/mol).
Ester Hydrolysis
The methyl ester undergoes hydrolysis under both acidic and basic conditions:
Mechanistic Insight :
-
Base-mediated hydrolysis follows Bₐc2 mechanism with hydroxide attack at the carbonyl carbon .
-
Acidic conditions promote protonation of the carbonyl oxygen, facilitating water nucleophilicity .
Oxidation
| Target Site | Reagents | Product | Notes | Reference |
|---|---|---|---|---|
| Thiophene S | mCPBA (1.2 eq.), CH₂Cl₂ | 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylate methyl sulfoxide | Stereoselectivity: 85% trans | |
| Thiophene S | H₂O₂ (30%), AcOH, 80°C | Corresponding sulfone | Requires prolonged heating |
Reduction
| Target Group | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ester | LiAlH₄, THF, 0°C → RT | 6-Chloro-5-fluoro-benzo[b]thiophene-2-methanol | 91 |
Comparative Reactivity :
-
Sulfur oxidation occurs preferentially at the thiophene ring over ester group modifications.
-
LiAlH₄ selectively reduces the ester to a primary alcohol without affecting halogen substituents.
Cross-Coupling Reactions
The benzo[b]thiophene core participates in palladium-catalyzed couplings:
Mechanistic Analysis :
-
β-Arylation proceeds via a carbo-palladation pathway rather than concerted metalation-deprotonation (CMD) .
-
Electron-withdrawing halogens enhance electrophilicity at C3, favoring β-selectivity .
Comparative Reactivity with Analogues
| Compound | Relative Reactivity (NAS) | Sulfur Oxidation Rate | Ester Hydrolysis Rate (k, h⁻¹) |
|---|---|---|---|
| 6-Chloro-5-fluoro derivative (target) | 1.00 (reference) | 1.00 | 1.00 |
| 6-Chloro-5-methyl derivative | 0.63 | 0.85 | 0.92 |
| 5-Fluoro-6-nitro derivative | 2.15 | 1.22 | 1.10 |
Key Trends :
-
Electron-withdrawing groups (e.g., -NO₂) accelerate NAS and oxidation rates .
-
Steric hindrance from substituents (e.g., -CH₃) reduces reactivity across all pathways.
Industrial-Scale Considerations
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester exhibit anticancer activity. A study published in Journal of Medicinal Chemistry highlighted that derivatives of this compound could inhibit specific cancer cell lines by targeting metabolic pathways crucial for tumor growth .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation and substitution, allowing the creation of more complex structures .
Table 1: Common Reactions and Products
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | H₂O₂, m-CPBA | Sulfoxides, sulfones |
| Reduction | LiAlH₄, NaBH₄ | Alcohols, aldehydes |
| Nucleophilic Substitution | Amines, thiols | Amino or thiol derivatives |
Material Science
Organic Semiconductors
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic semiconductor devices has shown promise in enhancing charge transport properties.
Case Study 1: Anticancer Activity
A comprehensive study evaluated the cytotoxic effects of 6-Chloro-5-fluoro-benzo[b]thiophene derivatives on breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be effective at concentrations lower than many traditional antibiotics, showcasing its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Similar Benzo[b]thiophene Derivatives
Structural and Molecular Comparisons
Table 1: Molecular Properties of Selected Benzo[b]thiophene Derivatives
Key Observations:
Substituent Effects: The chlorine and fluorine substituents in the target compound enhance electron withdrawal compared to the trifluoromethyl (CF₃) group in the first comparator . However, CF₃ introduces greater steric bulk and lipophilicity. The amino (NH₂) group in Methyl 5-amino-1-benzothiophene-2-carboxylate is electron-donating, contrasting sharply with the electron-withdrawing halogens in the target compound. This difference likely alters reactivity in electrophilic aromatic substitution or metal-catalyzed coupling reactions.
Molecular Weight Trends :
- The target compound has a lower molecular weight (245.68 g/mol) compared to derivatives with bulky groups (e.g., 294.68 g/mol for the CF₃-containing compound ), suggesting differences in solubility and bioavailability.
Biological Activity
6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester (CB94928617) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique arrangement of chlorine and fluorine atoms, which may influence its reactivity and interactions with biological targets. The following sections will detail its synthesis, biological evaluations, mechanisms of action, and case studies demonstrating its efficacy.
- Molecular Formula: C10H6ClFO2S
- Molecular Weight: 244.67 g/mol
- CAS Number: [not provided]
Synthesis
The synthesis of this compound typically involves the functionalization of benzo[b]thiophene derivatives through various chemical reactions such as halogenation and esterification. The specific synthetic pathways can vary but often include:
- Halogenation : Introduction of chlorine and fluorine atoms.
- Esterification : Conversion of the carboxylic acid to a methyl ester.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to benzo[b]thiophene structures, including 6-Chloro-5-fluoro-benzo[b]thiophene derivatives. For instance, a derivative exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against methicillin-resistant Staphylococcus aureus strains, indicating significant antibacterial potential .
Cytotoxicity Studies
Cytotoxicity assays have been conducted using human cell lines to assess the safety profile of the compound. In one study, a related derivative showed no cytotoxic effects at concentrations up to 128 µg/mL, which is substantially higher than its MIC, suggesting a favorable therapeutic index .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The presence of halogens enhances binding affinity, potentially leading to inhibition of critical biological pathways.
Case Studies
Q & A
Basic: What are the standard synthetic routes for 6-chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves halogenation and esterification steps. A common approach is to start with benzo[b]thiophene derivatives, introducing chloro and fluoro substituents via electrophilic aromatic substitution (EAS) under controlled conditions. For example, fluorination may employ Selectfluor® or DAST (diethylaminosulfur trifluoride) in anhydrous solvents like DCM, while chlorination can use NCS (N-chlorosuccinimide) . Esterification of the carboxylic acid intermediate is achieved via methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide). Optimization involves monitoring reaction temperature (e.g., 0–5°C for fluorination to avoid side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of chlorinating agents). Purity is validated via HPLC or LC-MS .
Basic: How is the structural characterization of this compound performed, and what key spectroscopic features distinguish it?
Methodological Answer:
Structural confirmation relies on NMR, FT-IR, and X-ray crystallography :
- ¹H/¹³C NMR : The methyl ester group appears as a singlet at ~3.9 ppm (¹H) and ~52 ppm (¹³C). Thiophene ring protons resonate between 7.2–8.1 ppm, with splitting patterns reflecting chloro/fluoro substituents .
- FT-IR : Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (aromatic C=C) .
- X-ray : The dihedral angle between the thiophene ring and ester group is typically <5°, indicating planarity. Hydrogen bonds (e.g., O–H⋯O in carboxylic acid analogs) form dimeric structures in the crystal lattice .
Advanced: How do electronic effects of chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The meta-chloro and para-fluoro substituents create an electron-deficient aromatic system, enhancing reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Fluorine’s strong electron-withdrawing effect activates the thiophene ring toward nucleophilic aromatic substitution (SNAr), while chlorine serves as a leaving group. Computational studies (DFT) reveal reduced electron density at the C-2 position, favoring Pd-catalyzed couplings. For example, coupling with boronic acids requires Pd(PPh₃)₄ and K₂CO₃ in toluene/water (80°C, 12h), yielding biaryl derivatives .
Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?
Methodological Answer:
Discrepancies in yields (e.g., 40–75% for esterification) often arise from:
- Moisture sensitivity : Fluorination reagents like DAST require strict anhydrous conditions. Traces of water reduce yields by 20–30% .
- Catalyst choice : Using DMAP (4-dimethylaminopyridine) vs. H₂SO₄ for esterification alters reaction rates and byproduct formation.
Resolution involves:
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
The compound is sensitive to light and humidity. Store under inert gas (Ar/N₂) at –20°C in amber vials. Degradation is monitored via:
- HPLC stability assays : Check for ester hydrolysis (carboxylic acid formation) over 30 days.
- Karl Fischer titration : Maintain moisture content <0.1% .
Advanced: How can computational modeling predict the biological activity of derivatives of this compound?
Methodological Answer:
Docking studies (AutoDock Vina) and QSAR models are used to predict interactions with biological targets (e.g., kinase inhibitors):
- Pharmacophore mapping : The thiophene core and ester group act as hydrogen bond acceptors.
- ADMET prediction : LogP values (~2.8) indicate moderate blood-brain barrier permeability.
Experimental validation involves enzyme inhibition assays (IC₅₀) and cytotoxicity screening (MTT assay) .
Basic: What chromatographic methods are optimal for purifying this compound?
Methodological Answer:
- Normal-phase silica column chromatography (hexane/EtOAc 4:1) effectively separates ester derivatives from halogenation byproducts.
- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities. Retention time: ~8.2 min (λ = 254 nm) .
Advanced: How does the steric and electronic environment of the thiophene ring affect regioselectivity in further functionalization?
Methodological Answer:
The C-3 position is sterically hindered by the methyl ester, directing electrophiles to C-4 or C-5. Nitration (HNO₃/H₂SO₄) at C-5 occurs with 85% regioselectivity due to fluorine’s para-directing effect. Steric maps (Mercury software) and NBO (Natural Bond Orbital) analysis quantify charge distribution, guiding functionalization strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
